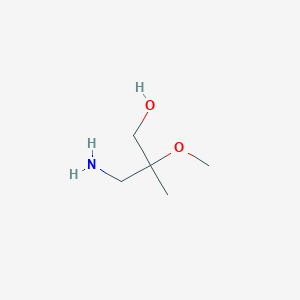

3-Amino-2-methoxy-2-methylpropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-2-methoxy-2-methylpropan-1-ol” is a chemical compound with the CAS Number: 2230802-49-8 . It has a molecular weight of 133.19 . The IUPAC name for this compound is 3-amino-2-(methoxymethyl)-2-methylpropan-1-ol . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H15NO2/c1-6(3-7,4-8)5-9-2/h8H,3-5,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned in the description, “this compound” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of derivatives related to 3-amino-2-methoxy-2-methylpropan-1-ol is pivotal in asymmetric synthesis, as evidenced in the production of (S)-dapoxetine. Candida antarctica lipase A (CAL-A) is identified as an effective biocatalyst for such processes, emphasizing the compound's utility in chiral chemistry and pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimalarial Activity

Research involving structurally similar 2-amino-3-arylpropan-1-ols has demonstrated moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in antimalarial drug development. This highlights the compound's significance in medicinal chemistry and tropical disease research (D’hooghe et al., 2011).

Biofuel Production

Studies on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, indicate the relevance of compounds like this compound in renewable energy research. The focus on engineering enzymes for efficient biofuel synthesis underscores its importance in sustainable energy solutions (Bastian et al., 2011).

Catalytic Amination

The amination of related alcohols, like 1-methoxy-2-propanol, over nickel-on-silica catalysts has been explored, signifying the compound's role in chemical synthesis and industrial catalysis. Such studies demonstrate its applicability in producing amines for various industrial applications (Bassili & Baiker, 1990).

Oligonucleotide Synthesis

Research on oligonucleotides containing primary amino groups at the 5'-terminus, where 3-aminopropan(1)ol derivatives are used, reveals the significance of compounds like this compound in molecular biology and genetic engineering (Connolly, 1987).

Viscosity Studies

Studies on the viscosities of aqueous solutions of similar compounds, such as 2-amino-2-methylpropan-1-ol, provide insights into its physical properties, which are crucial in chemical engineering and formulation sciences (Chenlo et al., 2002).

Safety and Hazards

The safety information for “3-Amino-2-methoxy-2-methylpropan-1-ol” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

作用機序

Target of Action

As a derivative of alcohols and phenols, it may interact with various biological molecules due to its polar nature .

Mode of Action

Alcohols, in general, are known to form hydrogen bonds due to the polar nature of the O-H bond . This could influence its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methoxy-2-methylpropan-1-ol . .

特性

IUPAC Name |

3-amino-2-methoxy-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(3-6,4-7)8-2/h7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXDRLABEDWKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)

![2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2470679.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)